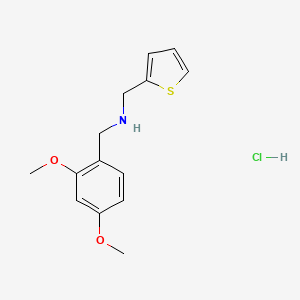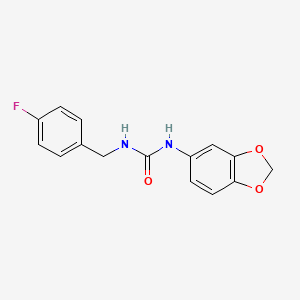![molecular formula C17H20N4O B5413794 2-{4-[(3-methylphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5413794.png)
2-{4-[(3-methylphenyl)acetyl]-1-piperazinyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(3-methylphenyl)acetyl]-1-piperazinyl}pyrimidine, also known as MPAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAP belongs to the class of piperazine derivatives that have been extensively studied for their pharmacological properties.
作用機序
The exact mechanism of action of 2-{4-[(3-methylphenyl)acetyl]-1-piperazinyl}pyrimidine is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. This compound has been shown to enhance the binding of GABA to its receptors, leading to increased inhibitory activity in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in the brain, suggesting that it has anti-inflammatory properties. This compound has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anti-tumor agent. In addition, this compound has been shown to reduce seizure activity in animal models, suggesting its potential as an anti-convulsant agent.
実験室実験の利点と制限
One of the main advantages of using 2-{4-[(3-methylphenyl)acetyl]-1-piperazinyl}pyrimidine in lab experiments is its high purity and stability. This compound is a well-characterized compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to animals or cells in vitro.
将来の方向性
There are several future directions for the research on 2-{4-[(3-methylphenyl)acetyl]-1-piperazinyl}pyrimidine. One potential area of study is the development of novel analogs of this compound that exhibit improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as anxiety and depression. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological effects. Finally, more studies are needed to determine the safety and efficacy of this compound in humans before it can be considered for clinical use.
Conclusion
In conclusion, this compound is a promising compound that has potential therapeutic applications in various fields of medicine. Its synthesis method is well-established, and it has been extensively studied for its pharmacological properties. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-convulsant properties, as well as anxiolytic and antidepressant effects. However, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
合成法
The synthesis of 2-{4-[(3-methylphenyl)acetyl]-1-piperazinyl}pyrimidine involves the reaction of 3-methylbenzoyl chloride with piperazine followed by the reaction of the resulting product with 2-chloro-4,6-dimethoxypyrimidine. The final product is purified using column chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions.
科学的研究の応用
2-{4-[(3-methylphenyl)acetyl]-1-piperazinyl}pyrimidine has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-convulsant properties. This compound has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
特性
IUPAC Name |
2-(3-methylphenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-14-4-2-5-15(12-14)13-16(22)20-8-10-21(11-9-20)17-18-6-3-7-19-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOFRFCRCNPOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethoxy-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5413711.png)
![{3-ethyl-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5413714.png)
![(3S*,4R*)-1-[(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-methoxypiperidin-4-amine](/img/structure/B5413715.png)
![6-fluoro-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-4-ol](/img/structure/B5413724.png)
![1-{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5413729.png)
![3-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-2-methyl-N-(pyridin-3-ylmethyl)aniline](/img/structure/B5413735.png)

![2-methyl-N-[1-(4-methylbenzyl)cyclopropyl]-3-furamide](/img/structure/B5413758.png)
![9-(2-phenylpropyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5413768.png)
![3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5413774.png)


![2-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B5413813.png)
![dimethyl 5-[(butylsulfonyl)amino]isophthalate](/img/structure/B5413814.png)